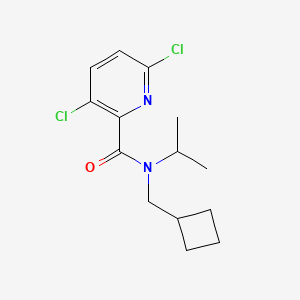

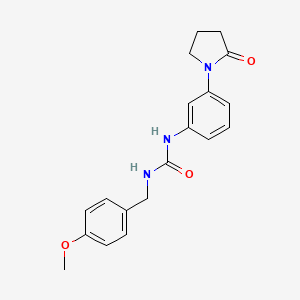

2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can provide information about the compound’s reactivity and stability .Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

Anti-corrosion Applications : Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds, including those structurally related to 2-(((4-chlorophenyl)thio)methyl)-5-hydroxy-4H-pyran-4-one, demonstrate significant inhibition, with certain derivatives reaching up to 90.0% inhibition at specific concentrations (El Hattak et al., 2021).

Larvicidal Potential : Hydroxy-2-methyl-4H-pyran-4-one derivatives have shown larvicidal potential against various mosquito species. This suggests the potential use of related compounds, such as this compound, in controlling mosquito populations and preventing mosquito-borne diseases (Ali & Venugopalan, 2019).

Anticonvulsant and Antimicrobial Activities : Certain derivatives of 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one, which are structurally related to the compound , have been synthesized and evaluated for their anticonvulsant and antimicrobial activities. These compounds have shown promising results in both regards, indicating potential medicinal applications (Aytemir, Çalış, & Özalp, 2004).

Herbicidal and Growth Regulatory Activity : Derivatives of 2-hydroxymethyl-5-hydroxy-4H-pyran-4-one have shown herbicidal and growth regulatory activities. This suggests the potential agricultural applications of related compounds in plant growth regulation and weed control (Veverka & Kráľovičová, 1990).

Antiviral Activity : Furobenzopyrones, which include derivatives of 4H-pyran-4-ones, have been evaluated for their antiviral activity against viruses like Japanese encephalitis virus (JEV) and Herpes simplex virus type-I (HSV-I). This points towards the potential use of similar compounds in antiviral drug development (Pandey et al., 2004).

Synergetic Effect in Chemotherapy : Isoxazole and isothiazole derivatives of comenic acid, which are related to pyran-4-one compounds, have shown a synergetic effect when used in combination with standard antitumor drugs in brain tumors chemotherapy (Kletskov et al., 2018).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfanylmethyl]-5-hydroxypyran-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S/c13-8-1-3-10(4-2-8)17-7-9-5-11(14)12(15)6-16-9/h1-6,15H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGLKXPOEWPXLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=CC(=O)C(=CO2)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1,1-dioxidobenzo[d]isothiazol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2362616.png)

![1-(4-methoxyphenethyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2362617.png)

![N-(3-hydroxyphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2362623.png)

![N-methoxy-N-methyl-N'-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]urea](/img/structure/B2362624.png)

![ethyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![2-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B2362630.png)

![1-[4-(Difluoromethyl)-6-(2-furyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2362631.png)

![2-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2362632.png)